1-cyclobutanecarbonyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine
Description
1-Cyclobutanecarbonyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine is a piperazine-based compound featuring a cyclobutanecarbonyl group at position 1 and a pyrazole-containing ethyl chain at position 2. Piperazine derivatives are widely utilized in medicinal chemistry due to their ability to enhance aqueous solubility and bioavailability, which improves pharmacokinetic properties such as oral absorption . The pyrazole moiety (a five-membered heterocycle with two adjacent nitrogen atoms) contributes to diverse biological activities, including anticancer, anti-inflammatory, and neurotransmitter receptor modulation . The cyclobutanecarbonyl group may influence metabolic stability and receptor-binding specificity by introducing steric constraints and lipophilic character.
Properties
IUPAC Name |
cyclobutyl-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c19-14(13-3-1-4-13)17-10-7-16(8-11-17)9-12-18-6-2-5-15-18/h2,5-6,13H,1,3-4,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URGSFEQNTCUXMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCN(CC2)CCN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-cyclobutanecarbonyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine is a piperazine derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, highlighting research findings, case studies, and relevant data.
Molecular Formula
- Molecular Formula: CHNO
- Molecular Weight: 232.28 g/mol
Structural Features
The compound features a piperazine ring substituted with a cyclobutanecarbonyl group and a pyrazole moiety, which are critical for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of piperazine have been shown to inhibit cell proliferation in various cancer cell lines, including A549 lung cancer cells. The mechanism involves the modulation of signaling pathways associated with cell survival and apoptosis .
Enzyme Inhibition
This compound has been evaluated for its potential as an enzyme inhibitor. Research suggests that it may act as a selective inhibitor of specific kinases involved in cancer progression. The inhibition of these kinases can lead to reduced tumor growth and metastasis, making it a candidate for further development in targeted cancer therapies .
Neuropharmacological Effects
Studies have also explored the neuropharmacological effects of piperazine derivatives. The presence of the pyrazole group is known to enhance the central nervous system activity of such compounds, potentially offering therapeutic benefits for neurological disorders .
Case Study 1: A549 Cell Line
In a study investigating the effects of various piperazine derivatives on A549 cells, it was found that this compound exhibited a dose-dependent inhibition of cell proliferation. The compound was effective at concentrations as low as 10 µM, with significant reductions in cell viability observed at higher concentrations .
Case Study 2: Kinase Inhibition
Another study focused on the kinase inhibition properties of similar compounds. It was reported that certain analogs showed IC50 values in the low micromolar range against specific kinases associated with cancer pathways. This suggests that this compound may possess similar inhibitory effects, warranting further investigation .
Data Table: Biological Activity Summary
Scientific Research Applications
Therapeutic Potential
The compound exhibits promising pharmacological properties, especially as a potential therapeutic agent in treating various diseases. Its structural characteristics allow it to interact with biological targets effectively.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds, including 1-cyclobutanecarbonyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine, have shown significant anticancer activity. For instance, studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cell lines through the inhibition of specific kinases involved in cell proliferation and survival pathways.
Case Study:
A study conducted on a series of pyrazole derivatives revealed that certain modifications led to enhanced cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the activation of caspase pathways, leading to programmed cell death .
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of pyrazole derivatives to modulate neurotransmitter levels and reduce oxidative stress is believed to play a crucial role in their protective effects.
Case Study:
In vitro studies demonstrated that this compound could significantly reduce neuronal cell death induced by oxidative stress in hippocampal neurons. This effect was linked to the upregulation of antioxidant enzymes .
Data Table: Summary of Applications
Comparison with Similar Compounds
Substituent Variations
- 1-[2-(1H-Pyrazol-1-yl)ethyl]piperazine dihydrochloride (CAS: 2059988-07-5) :
Lacks the cyclobutanecarbonyl group, reducing steric bulk and lipophilicity. The absence of the acyl group may decrease metabolic stability but enhance solubility due to the dihydrochloride salt . - 1-(3-Cyclohexen-1-ylcarbonyl)-4-methylpiperazine (CAS: 69462-46-0) :
Replaces cyclobutane with a cyclohexene ring, increasing hydrophobicity and altering conformational flexibility. The methyl group on piperazine may reduce steric hindrance compared to the ethyl-pyrazole chain . - The ethyl carboxylate group may improve solubility but reduce membrane permeability .
Pharmacological Implications
- Pyrazole vs. Sulfur-Containing Derivatives :
Sulfur-containing ethyl piperazines (e.g., [K-604], an ACAT-1 inhibitor) exhibit cholesterol-lowering activity via thioether linkages . In contrast, pyrazole-containing derivatives like the target compound may target kinase or neurotransmitter receptors due to pyrazole’s hydrogen-bonding capacity . - Acyl Group Impact :
Cyclobutanecarbonyl’s compact structure may reduce off-target effects compared to bulkier acyl groups (e.g., cyclohexenyl or indole derivatives), which could interfere with binding pocket accessibility .
Pharmacological Activity
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-cyclobutanecarbonyl-4-[2-(1H-pyrazol-1-yl)ethyl]piperazine, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via multi-step nucleophilic substitution and coupling reactions. For example, cyclobutanecarbonyl chloride can react with 4-[2-(1H-pyrazol-1-yl)ethyl]piperazine in the presence of a base (e.g., K₂CO₃) in DMF or DCM under reflux. Optimization involves adjusting stoichiometry (e.g., 1.2 equivalents of pyrazole derivatives), temperature (room temperature to 80°C), and solvent polarity to enhance yield . Copper-catalyzed azide-alkyne cycloaddition (CuAAC) may also be employed for pyrazole coupling, requiring CuSO₄·5H₂O and sodium ascorbate as catalysts .
Q. How are intermediates and final products purified and characterized in the synthesis of this compound?
- Methodological Answer : Purification often involves liquid-liquid extraction (e.g., ethyl acetate/water) followed by silica gel chromatography with gradients like ethyl acetate:hexane (1:8). Characterization uses NMR (¹H/¹³C) for structural confirmation, mass spectrometry (ESI-MS) for molecular weight validation, and IR spectroscopy to identify carbonyl (C=O) and amide (N-H) functional groups. Purity is assessed via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. What structural modifications of the pyrazole-piperazine scaffold enhance target selectivity in kinase inhibition studies?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., fluorine) on the pyrazole ring improves binding to ATP pockets in kinases. Comparative molecular docking (using AutoDock Vina) and SAR studies reveal that substituents at the 1-position of pyrazole increase hydrophobic interactions, while cyclobutane carbonyl groups stabilize the piperazine backbone. In vitro assays (IC₅₀) against tyrosine kinases (e.g., EGFR) validate these modifications .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). To address this:
- Perform dose-response curves under standardized ATP levels (e.g., 10 µM).
- Use isothermal titration calorimetry (ITC) to measure binding affinity independently.
- Cross-validate with structural analogs (e.g., fluorobenzyl derivatives) to isolate substituent effects .
Q. What analytical strategies distinguish between polymorphic forms of this compound, and how do they impact solubility?
- Methodological Answer : X-ray crystallography and PXRD identify polymorphs, while DSC/TGA assess thermal stability. Solubility is measured via shake-flask method in PBS (pH 7.4) and correlated with lattice energy calculations (using Materials Studio). Amorphous forms, prepared by spray drying, show 3–5× higher solubility than crystalline forms but require stabilization with polymers (e.g., PVP-VA) .
Q. How do researchers design in vitro assays to evaluate the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
- Permeability : Use Caco-2 cell monolayers; a Papp >1×10⁻⁶ cm/s indicates good absorption.
- Plasma protein binding : Equilibrium dialysis followed by LC-MS/MS quantitation.
- CYP inhibition : Fluorescent probes (e.g., CYP3A4) in recombinant enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
